molecular formula C14H18N4O2S B2570600 3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one CAS No. 1327968-21-7

3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one

Cat. No. B2570600
CAS RN: 1327968-21-7
M. Wt: 306.38
InChI Key: WTJWOFWAQZDHSZ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-ones are a class of chemical compounds that have a pyrimidine ring fused with a thiophene ring . They have been the subject of numerous studies due to their diverse biological activities .


Synthesis Analysis

The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a thiophene ring (a five-membered ring with one sulfur atom) .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo a variety of chemical reactions. For example, they can react with benzoylisothiocyanate to give N-benzoylthiourea derivatives, which can then undergo cyclization to give tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-ones can vary widely depending on the specific derivative. Some general properties include a high degree of aromaticity due to the fused ring system, and the ability to form hydrogen bonds due to the presence of nitrogen atoms .

Future Directions

Thieno[2,3-d]pyrimidin-4-ones represent an important class of chemical compounds with diverse biological activities, and there is ongoing research into their potential applications in medicinal chemistry .

properties

IUPAC Name

3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9-10-12(15-8-17(3)13(10)19)21-11(9)14(20)18-6-4-16(2)5-7-18/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJWOFWAQZDHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-6-(4-methylpiperazine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

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